molecular formula C10H14N2O3S B14834584 N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide

Cat. No.: B14834584
M. Wt: 242.30 g/mol
InChI Key: RCEPQGXCJWCAKN-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-3-methylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as trifluoromethylpyridines and pyrrolo[2,3-d]pyrimidine derivatives . These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The presence of the cyclopropoxy group in this compound provides unique reactivity and binding properties, making it distinct from other related compounds.

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(5-cyclopropyloxy-3-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-5-9(15-8-3-4-8)6-11-10(7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

RCEPQGXCJWCAKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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